molecular formula C18H19N5O B12243505 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline

2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline

Cat. No.: B12243505
M. Wt: 321.4 g/mol
InChI Key: DRVZGJANPHJFSO-UHFFFAOYSA-N
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Description

2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring through a pyrimidin-2-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the pyrimidin-2-yloxy methyl group acts as the leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the quinoxaline or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound can be used in the study of biological pathways and as a probe for investigating cellular processes.

    Industry: In the industrial sector, it can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the piperidine ring can enhance binding affinity and specificity. The pyrimidin-2-yloxy methyl group may also play a role in modulating the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-[(Piperidin-4-yloxy)methyl]pyridine: This compound shares a similar structure but has a pyridine ring instead of a quinoxaline core.

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine core and are used in various pharmacological applications.

    Piperidine Derivatives: A broad class of compounds that include various piperidine-containing molecules with diverse biological activities.

Uniqueness

2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline is unique due to its specific combination of a quinoxaline core, piperidine ring, and pyrimidin-2-yloxy methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline

InChI

InChI=1S/C18H19N5O/c1-2-5-16-15(4-1)21-12-17(22-16)23-10-6-14(7-11-23)13-24-18-19-8-3-9-20-18/h1-5,8-9,12,14H,6-7,10-11,13H2

InChI Key

DRVZGJANPHJFSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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